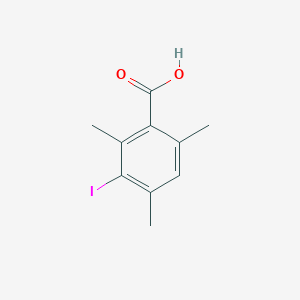

3-Iodo-2,4,6-trimethylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

3-iodo-2,4,6-trimethylbenzoic acid |

InChI |

InChI=1S/C10H11IO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) |

InChI Key |

XJMMPYLOVYSIHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)C)I)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 2,4,6 Trimethylbenzoic Acid

Direct Iodination Strategies from 2,4,6-trimethylbenzoic Acid

The most straightforward approach to synthesizing 3-iodo-2,4,6-trimethylbenzoic acid is through the direct electrophilic iodination of the parent compound, 2,4,6-trimethylbenzoic acid. This method involves the introduction of an iodine atom onto the aromatic ring in a single step.

Role of Iodine-Periodic Acid Systems in Regioselective Iodination

A highly effective method for the direct iodination of activated aromatic compounds like 2,4,6-trimethylbenzoic acid involves the use of an iodine-periodic acid (H₅IO₆) system. In this system, periodic acid acts as a potent oxidizing agent. It oxidizes molecular iodine (I₂) to a more powerful electrophilic iodine species, which is necessary to overcome the relatively low reactivity of iodine in electrophilic aromatic substitution reactions.

The reaction proceeds by generating an active iodinating agent in situ. The periodic acid is reduced by iodine, and in turn, oxidizes iodine to form a highly electrophilic species that can attack the electron-rich aromatic ring of 2,4,6-trimethylbenzoic acid. acs.orgorgsyn.org This system is particularly advantageous as it leads to the formation of the desired iodinated product and water, minimizing the formation of by-products. acs.org The regioselectivity of this reaction is directed by the existing substituents on the benzene (B151609) ring. The three methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is a deactivating meta-director. In the case of 2,4,6-trimethylbenzoic acid, the positions ortho and para to the methyl groups are already substituted. The incoming electrophile is therefore directed to the available meta positions relative to the carboxylic acid group, which are the 3- and 5- positions. Due to the steric hindrance from the adjacent methyl groups, mono-iodination is favored, yielding this compound.

Mechanistic Pathways of Electrophilic Aromatic Iodination

The electrophilic aromatic iodination of 2,4,6-trimethylbenzoic acid follows a well-established multi-step mechanism:

Generation of the Electrophile: As molecular iodine itself is a weak electrophile, an oxidizing agent like periodic acid is required to generate a more potent iodinating species, often represented as I⁺. masterorganicchemistry.comlibretexts.org This highly reactive species is the active electrophile in the reaction.

Formation of the Sigma Complex (Arenium Ion): The electron-rich π system of the 2,4,6-trimethylbenzoic acid attacks the electrophilic iodine species. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the aromatic ring.

Deprotonation and Restoration of Aromaticity: A weak base, which can be water or the conjugate base of the acid used in the reaction, removes a proton from the carbon atom bearing the iodine. This step restores the aromaticity of the ring and yields the final product, this compound. masterorganicchemistry.com

The rate-limiting step of this reaction is typically the formation of the sigma complex, as it involves the temporary loss of aromaticity. wikipedia.org

Factors Influencing Reaction Yields and Selectivity

Several factors can influence the outcome of the direct iodination of 2,4,6-trimethylbenzoic acid:

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents, such as acetic acid, are often employed as they can help to solvate the ionic intermediates and facilitate the reaction. orgsyn.org The use of aqueous media has also been explored in the context of greener chemistry. researchgate.net

Indirect Synthetic Routes to Iodotrimethylbenzoic Acid Derivatives

While direct iodination is a common approach, indirect methods can also be employed for the synthesis of iodinated trimethylbenzoic acid derivatives. One such method involves the Sandmeyer reaction. This process would typically start with the corresponding amino-substituted benzoic acid. The amino group can be converted to a diazonium salt, which is then displaced by an iodide ion, usually from potassium iodide, to introduce the iodine atom onto the aromatic ring. While this method is versatile, it involves multiple synthetic steps.

Another indirect route could involve the halogen exchange reaction, where a bromo- or chloro-substituted trimethylbenzoic acid is converted to the iodo derivative. However, these methods are generally less direct than the electrophilic iodination approach.

Synthesis of Di-iodinated Derivatives (e.g., 3,5-Diiodo-2,4,6-trimethylbenzoic Acid)

The synthesis of di-iodinated derivatives, such as 3,5-diiodo-2,4,6-trimethylbenzoic acid, requires forcing conditions or modified strategies to overcome the steric hindrance and deactivating effect of the first iodine atom.

Strategies for Multiple Iodination

To achieve di-iodination, the reaction conditions for electrophilic iodination can be adjusted. This may include using a larger excess of the iodinating reagent, higher reaction temperatures, or longer reaction times. The introduction of a second iodine atom at the 5-position is more challenging than the first iodination at the 3-position due to the increased steric hindrance and the deactivating nature of the first iodine substituent.

Alternative strategies for preparing di-iodinated compounds can involve using more powerful iodinating systems or different synthetic pathways altogether. For example, the use of iodine monochloride (ICl) in an appropriate solvent has been used for the di-iodination of other substituted benzoic acids. researchgate.net

Separation and Purification Techniques for Iodinated Isomers

The synthesis of this compound may lead to the formation of isomeric byproducts or di-iodinated species. Therefore, effective separation and purification techniques are essential to isolate the desired product in high purity.

Recrystallization: This is the most common and often the first method employed for the purification of solid organic compounds. The crude product obtained after the reaction work-up can be dissolved in a suitable hot solvent and allowed to cool, whereupon the desired isomer crystallizes out, leaving impurities in the mother liquor nih.govmanac-inc.co.jp. The choice of solvent is critical; a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For iodinated benzoic acids, ethanol, carbon tetrachloride, or mixtures like ethanol/water have been used researchgate.netresearchgate.net. A patent suggests that for mono-iodinated aromatic compounds, using a solvent mixture of water and acetic acid during the reaction can increase the selectivity, and subsequent recrystallization yields a high-purity product trea.com.

Chromatography: If recrystallization does not provide adequate purity, chromatographic techniques can be employed.

Flash Silica (B1680970) Gel Chromatography: This is a standard and relatively quick method for purifying organic compounds. The crude mixture is passed through a column of silica gel, and different components are eluted at different rates using a suitable solvent system, allowing for their separation chemicalbook.com.

Ultra Performance Convergence Chromatography (UPC²): This is a more advanced technique that utilizes compressed carbon dioxide as the primary mobile phase. It has been shown to be effective in separating positional isomers of disubstituted benzoic acids without the need for derivatization lcms.cz. This method could be particularly useful for separating closely related isomers of iodinated trimethylbenzoic acid.

Distillation: In some cases, particularly if the impurities are volatile or if the desired product can be distilled without decomposition, distillation under reduced pressure can be a viable purification method. Combining recrystallization with distillation can sometimes yield a product of even higher purity trea.com.

The choice of purification method will depend on the nature and quantity of the impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, which includes maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing waste and the use of hazardous substances.

Atom Economy: The atom economy of a reaction is a measure of the efficiency with which atoms from the reactants are incorporated into the desired product. For the synthesis of this compound from 2,4,6-trimethylbenzoic acid and an iodinating agent, the ideal reaction would be a direct addition or substitution where all atoms of the iodinating agent are incorporated into the product or form benign byproducts.

For a substitution reaction such as: C₁₀H₁₂O₂ + I₂ → C₁₀H₁₁IO₂ + HI

The atom economy would be calculated as: (Molecular Weight of C₁₀H₁₁IO₂) / (Molecular Weight of C₁₀H₁₂O₂ + Molecular Weight of I₂) x 100%

In many traditional iodination reactions, stoichiometric amounts of reagents and strong acids are used, which generate significant waste and result in a lower atom economy lcms.cz.

Green Chemistry Metrics: Several metrics are used to evaluate the "greenness" of a chemical process beyond atom economy:

E-Factor: This metric calculates the total mass of waste generated per kilogram of product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. The ideal PMI is 1.

Reaction Mass Efficiency (RME): This metric takes into account the yield and stoichiometry and is calculated as the mass of the product divided by the total mass of reactants.

Greener Synthetic Approaches: There is a growing interest in developing more environmentally friendly iodination methods. These "green" approaches often involve:

Safer Reagents: Replacing hazardous reagents like strong mineral acids and toxic solvents with more benign alternatives. For example, using hydrogen peroxide as an oxidant with a source of iodine is considered a greener alternative.

Alternative Solvents: Using water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media instead of volatile organic compounds.

Catalysis: Employing catalysts to improve reaction efficiency and reduce the amount of reagents needed.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

A patent for the synthesis of the parent compound, 2,4,6-trimethylbenzoic acid, highlights a method of direct carboxylation of mesitylene (B46885) using carbon dioxide, which is described as an "economical and green chemical reaction of atoms" due to its fewer steps and simpler preparation technique google.com. This exemplifies the application of green chemistry principles in industrial synthesis. When considering the synthesis of this compound, selecting a direct iodination method that utilizes safer reagents and solvents, and operates under mild conditions, would align with the goals of green chemistry.

Chemical Reactivity and Transformational Chemistry of 3 Iodo 2,4,6 Trimethylbenzoic Acid

Reactions Involving the Carboxyl Group

The reactivity of the carboxyl group in 3-Iodo-2,4,6-trimethylbenzoic acid is dominated by the steric hindrance from the adjacent methyl groups at positions 2 and 6. This arrangement shields the carbonyl carbon from nucleophilic attack, making many standard reactions of carboxylic acids challenging.

Direct esterification of this compound via the Fischer-Speier method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is generally unsuccessful. study.com The bulky methyl groups on either side of the carboxyl group prevent the necessary approach of the alcohol nucleophile to the protonated carbonyl carbon. study.comdoubtnut.com Consequently, the starting acid is often recovered unchanged.

To achieve esterification, alternative methods that bypass the direct nucleophilic attack on the sterically hindered acid are required. One common strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, which can then react with an alcohol. libretexts.org Another approach, proposed by Newman, involves dissolving the hindered acid in concentrated sulfuric acid to form an acylium ion, which is a much more potent electrophile and can then be attacked by the alcohol.

Similar to esterification, the direct formation of amides by heating this compound with an amine is not a practical method due to the severe steric hindrance around the carboxyl group. diva-portal.org Such condensation reactions typically require the "activation" of the carboxylic acid. libretexts.orgyoutube.com

The most common and effective route to synthesizing amides from this hindered acid is a two-step process. First, the carboxylic acid is converted to its corresponding acyl chloride. libretexts.org This highly reactive intermediate is then treated with ammonia, a primary amine, or a secondary amine to form the desired amide. libretexts.orgunimi.it The use of at least two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like pyridine) is necessary to neutralize the HCl generated during the reaction. libretexts.org

The conversion of this compound to its acyl halide, particularly the acyl chloride, is a crucial transformation that unlocks the synthetic potential of the sterically hindered carboxyl group. chadsprep.com This is readily achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorganic-chemistry.orgyoutube.com The reaction proceeds by converting the hydroxyl group into a better leaving group, facilitating nucleophilic acyl substitution by the chloride ion. youtube.com

The resulting 3-iodo-2,4,6-trimethylbenzoyl chloride is a versatile synthetic intermediate. It can be used not only for the preparation of esters and amides as described above but also for the synthesis of acid anhydrides. Reaction of the acyl chloride with a carboxylate salt or another equivalent of the parent carboxylic acid (typically in the presence of a base like pyridine) yields the corresponding anhydride. libretexts.org

Reactions Involving the Aromatic C-I Bond

The carbon-iodine bond on the aromatic ring is a key site for transformations that build more complex molecular architectures. Aryl iodides are highly valued substrates for a variety of metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govyoutube.com The reactivity of aryl halides in the crucial oxidative addition step follows the order I > Br > OTf >> Cl. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.com It is one of the most versatile methods for synthesizing biaryl compounds. For sterically hindered substrates like derivatives of this compound, specific conditions are required to achieve good yields. researchgate.netorgsyn.org The choice of catalyst, ligands, and base is critical to facilitate the reaction and prevent side reactions like deboronation. orgsyn.org

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| Suzuki Coupling | Arylboronic Ester | Pd(PPh₃)₄ | Sodium Phenoxide | Benzene (B151609) | Good | researchgate.net |

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ | K₂CO₃ | H₂O/Toluene | High | tcichemicals.com |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. libretexts.org

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| Heck Reaction | Styrene | Pd(OAc)₂ | K₂CO₃ | Methanol | Moderate-High | wikipedia.org |

| Heck Reaction | Acrylate Ester | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | High | organic-chemistry.org |

Stille Reaction: This reaction couples an aryl halide with an organostannane (organotin) reagent. wikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups. The mechanism follows the standard catalytic cycle, with the transmetalation step involving the transfer of an organic group from tin to palladium. uwindsor.ca

| Reaction | Coupling Partner | Catalyst | Additives | Solvent | Yield | Reference |

| Stille Reaction | Tributyl(vinyl)tin | Pd(PPh₃)₄ | None | Toluene | High | wikipedia.org |

| Stille Reaction | Aryl Stannane | PdCl₂(AsPh₃)₂ | LiCl | DMF | Good-High | uwindsor.ca |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The most common mechanism is the addition-elimination pathway. This mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. libretexts.org

This compound is an exceptionally poor substrate for the SₙAr addition-elimination reaction. The three methyl groups on the ring are electron-donating, which would destabilize the anionic Meisenheimer intermediate, thereby significantly increasing the activation energy for the reaction. The carboxyl group is a deactivating group but is not a sufficiently strong activator to overcome the destabilizing effect of the methyl groups. Therefore, attempts to displace the iodide with common nucleophiles under standard SₙAr conditions are not expected to be successful.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with aryl halides that lack activating groups but requires extremely strong bases like sodium amide (NaNH₂). youtube.com However, this pathway is also unlikely to be efficient for this specific compound.

Reductive Dehalogenation Methodologies

Reductive dehalogenation of aryl iodides is a fundamental transformation in organic synthesis, and several methodologies can be applied to this compound to replace the iodine atom with a hydrogen atom, yielding 2,4,6-trimethylbenzoic acid. The choice of method often depends on the desired functional group tolerance and reaction conditions.

One of the most common and efficient methods for the reductive dehalogenation of aryl halides is catalytic transfer hydrogenation . This method typically employs a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor. Various hydrogen sources can be utilized, including formic acid and its salts (e.g., sodium formate), dihydrogen gas, and alcohols like 2-propanol. These processes are generally effective for the reduction of aryl iodides. For sterically hindered substrates, the efficiency of the catalytic cycle can be influenced by the choice of ligand and reaction conditions.

Another approach is the use of radical-based reductions. These reactions often involve a radical initiator and a hydrogen atom donor. While effective, these conditions may sometimes be less chemoselective compared to catalytic methods.

The table below summarizes common catalytic systems used for the reductive dehalogenation of aryl iodides, which are applicable to this compound.

| Catalyst System | Hydrogen Donor | Typical Conditions |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, room temperature, atmospheric pressure |

| Palladium on Carbon (Pd/C) | Sodium formate (HCOONa) | Water or alcohol, room temperature to 80 °C |

| Palladium Acetate (Pd(OAc)₂) with a phosphine ligand | 2-Propanol | Base (e.g., K₂CO₃), elevated temperature |

Transformations Involving the Trimethyl Substituents

The three methyl groups on the aromatic ring of this compound are susceptible to oxidation, a common transformation for alkylbenzenes. The benzylic position of these methyl groups is activated by the aromatic ring, making them prone to oxidation to carboxylic acids under strong oxidizing conditions.

The oxidation of alkyl side-chains on an aromatic ring is a well-established reaction. libretexts.orgopenstax.org Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the methyl groups into carboxylic acid groups. savemyexams.com In the case of this compound, it is plausible that one or more of the methyl groups could be oxidized to yield polycarboxylic acid derivatives. The specific methyl group that is oxidized may be influenced by the steric hindrance imposed by the adjacent iodine and carboxylic acid groups. For instance, the methyl group at the 4-position might be more susceptible to oxidation due to being less sterically hindered than the methyl groups at the 2- and 6-positions.

The reaction conditions for such oxidations typically involve heating the substrate with the oxidizing agent in an aqueous solution, followed by acidification to protonate the resulting carboxylate salts. savemyexams.com

The table below outlines common oxidizing agents for the conversion of alkylbenzenes to benzoic acids.

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat, followed by acid workup |

| Chromic Acid (H₂CrO₄) | Generated in situ from Na₂Cr₂O₇ and H₂SO₄, heat |

| Nitric Acid (HNO₃) | Concentrated, heat |

Applications of 3 Iodo 2,4,6 Trimethylbenzoic Acid in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecule Synthesis

There is a lack of specific, documented examples in the scientific literature of 3-Iodo-2,4,6-trimethylbenzoic acid being used as a key building block in the total synthesis of complex natural products or pharmaceutically active molecules. While its structure suggests potential for such applications, detailed synthetic routes employing this specific compound have not been published.

Precursor for Advanced Halogenated Aromatic Scaffolds

The transformation of this compound into other advanced halogenated aromatic scaffolds is a plausible synthetic strategy. The iodine atom could potentially be replaced with other halogens or used as a handle for further functionalization. However, specific research detailing these transformations and the properties of the resulting scaffolds is not currently available.

Utilization in Directed C-H Functionalization Strategies

The application of this compound in directed C-H functionalization is an area that remains to be investigated.

Role as a Directing Group or Catalyst Additive

There are no specific reports in the scientific literature that describe the use of this compound as a directing group or a catalyst additive to promote C-H functionalization reactions. While benzoic acids, in general, can act as directing groups, the specific efficacy and substrate scope for this particular substituted benzoic acid have not been documented.

Metal-Catalyzed C-H Activation and Functionalization

Similarly, there is a lack of published research demonstrating the use of this compound in metal-catalyzed C-H activation and functionalization reactions, either as a substrate, a ligand, or an additive.

Development of New Synthetic Reagents and Catalysts

The potential of this compound as a precursor for the development of new synthetic reagents or catalysts has not been realized in the available scientific literature. No studies have been found that detail its conversion into, for example, a hypervalent iodine reagent or a novel organocatalyst.

Spectroscopic and Structural Characterization Methodologies for 3 Iodo 2,4,6 Trimethylbenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

The ¹H NMR spectrum of 3-Iodo-2,4,6-trimethylbenzoic acid is predicted to be relatively simple yet highly informative. Due to the substitution pattern, the benzene (B151609) ring contains only a single aromatic proton at the C-5 position, which would appear as a singlet. The three methyl groups (at C-2, C-4, and C-6) are chemically non-equivalent and are expected to appear as three distinct singlets.

The introduction of the iodine atom at the C-3 position influences the chemical shifts of nearby protons through electronic and steric effects. The iodine substituent can cause a downfield shift for adjacent protons. rsc.orgmodgraph.co.uk The precise chemical shifts would be influenced by the solvent used, but a predicted spectrum can be estimated based on the analysis of similar substituted aromatic compounds. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically between 11.0 and 12.0 ppm. libretexts.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | ~11.0 - 12.0 | Broad Singlet |

| Ar-H (C5-H) | ~7.0 - 7.2 | Singlet |

| -CH₃ (C6) | ~2.4 - 2.6 | Singlet |

| -CH₃ (C4) | ~2.3 - 2.5 | Singlet |

| -CH₃ (C2) | ~2.2 - 2.4 | Singlet |

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, ten distinct signals are expected: six for the aromatic ring carbons, one for the carboxylic acid carbon, and three for the methyl carbons.

A key feature in the ¹³C NMR spectrum of iodo-aromatic compounds is the "heavy-atom effect," where the carbon atom directly bonded to iodine (the ipso-carbon) experiences significant shielding, causing its signal to appear at a much higher field (lower ppm value) than would otherwise be expected. nih.govresearchgate.net Conversely, the carbon of the carboxylic acid group is significantly deshielded by the two electronegative oxygen atoms and appears far downfield. docbrown.info The chemical shifts of the other aromatic carbons are influenced by the combined effects of the iodo, carboxyl, and methyl substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~170 - 175 |

| Ar-C (C1) | ~130 - 135 |

| Ar-C (C2) | ~140 - 145 |

| Ar-C (C3-I) | ~95 - 105 |

| Ar-C (C4) | ~142 - 147 |

| Ar-C (C5) | ~130 - 135 |

| Ar-C (C6) | ~138 - 143 |

| -CH₃ (C2) | ~22 - 25 |

| -CH₃ (C4) | ~20 - 23 |

| -CH₃ (C6) | ~18 - 21 |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In this compound, COSY would be of limited use for the aromatic system due to the single, isolated aromatic proton. However, it could reveal weak, long-range couplings between the aromatic proton and the methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H correlations). libretexts.orglibretexts.org For this molecule, an HMQC or HSQC spectrum would definitively link the singlet at ~7.0-7.2 ppm to the C-5 carbon and each of the three methyl proton singlets to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating the carbon framework, as it shows correlations between protons and carbons over two or three bonds. nih.gov HMBC would be crucial for confirming the substitution pattern by connecting the different fragments of the molecule.

| Proton (¹H) | Expected Key HMBC Correlations (to ¹³C) |

|---|---|

| Ar-H (C5-H) | C1, C3, C4, C6, C4-CH₃ |

| -CH₃ (C2) | C1, C2, C3 |

| -CH₃ (C4) | C3, C4, C5 |

| -CH₃ (C6) | C1, C5, C6 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the molecular dipole moment. For this compound, the most characteristic feature would be the absorptions from the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. stmarys-ca.edustmarys-ca.edudocbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would appear around 1700 cm⁻¹. stmarys-ca.edu Other expected bands include C-H stretches for the methyl groups (~2850-3000 cm⁻¹) and the aromatic ring (~3000-3100 cm⁻¹), as well as C=C in-ring stretching vibrations between 1400 and 1600 cm⁻¹. orgchemboulder.comdavuniversity.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR spectroscopy. Aromatic ring vibrations often give strong Raman signals. A particularly useful feature would be the C-I stretching vibration, which is expected to be weak in the IR spectrum but should give a more readily observable signal in the Raman spectrum, typically in the low-frequency region (below 600 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |

| C=O stretch | 1680 - 1710 | Strong | Medium |

| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-O stretch | 1210 - 1320 | Strong | Weak |

| O-H bend | 900 - 960 | Medium, Broad | Weak |

| C-I stretch | ~500 - 600 | Weak | Strong |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be confidently predicted based on the well-established behavior of benzoic acids and iodo-aromatic compounds.

In the solid state, carboxylic acids almost universally form centrosymmetric dimers through strong, pairwise hydrogen bonds between their -COOH groups. researchgate.netshaalaa.com This O-H···O interaction is the dominant supramolecular synthon and would be the primary organizing force in the crystal lattice of this compound.

In addition to this primary hydrogen bonding, the presence of the iodine atom introduces the possibility of other significant intermolecular interactions, most notably halogen bonding. wikipedia.org A halogen bond is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) is attracted to a nucleophile, such as the carbonyl oxygen of a neighboring molecule (a C-I···O=C interaction). rug.nlnih.govresearchgate.net The interplay between the robust hydrogen-bonded dimer motif and these weaker, directional halogen bonds, along with potential π-π stacking interactions between the aromatic rings, would dictate the final three-dimensional crystal packing. researchgate.net

Analysis of Conformational Preferences

The conformational preferences of this compound are largely dictated by the steric interactions between the bulky substituents on the benzene ring. The presence of two methyl groups in the ortho positions (2 and 6) relative to the carboxylic acid group imposes significant steric hindrance, which strongly influences the orientation of the carboxyl group with respect to the aromatic ring.

In substituted benzoic acids, the degree of planarity between the carboxylic acid group and the benzene ring is a key conformational feature. For this compound, the ortho-methyl groups are expected to force the carboxylic acid group to rotate out of the plane of the benzene ring. This rotation alleviates the steric strain that would arise from the close proximity of the carboxylic acid's oxygen atoms and the hydrogen atoms of the methyl groups.

| Parameter | Predicted Value/Range | Rationale |

|---|---|---|

| Equilibrium Dihedral Angle (θ) | 45° - 75° | Steric hindrance from two ortho-methyl groups forces the carboxyl group out of the plane of the benzene ring to minimize van der Waals repulsion. |

| Rotational Energy Barrier | Relatively High | Significant energy is required to overcome the steric clashes between the carboxyl group and the ortho-methyl groups during rotation around the C(aryl)-C(carboxyl) bond. |

| Most Stable Conformer | Non-planar | A non-planar arrangement is the lowest energy conformation due to the minimization of steric strain. |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (C₁₀H₁₁IO₂), mass spectrometry would provide key information for its identification and characterization. The molecular formula results in a nominal molecular weight of 290 g/mol . High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways, dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

Key expected fragmentation pathways include:

Loss of the Iodine Atom: The carbon-iodine bond is relatively weak and prone to cleavage. This would result in a significant peak at m/z 163, corresponding to the [M-I]⁺ fragment.

Loss of the Carboxyl Group: Cleavage of the bond between the benzene ring and the carboxylic acid group would lead to the loss of a COOH radical (45 Da), resulting in a fragment ion at m/z 245.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion or subsequent fragment ions is a common fragmentation pathway for carboxylic acids.

Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (CH₃, 15 Da) from the molecular ion or other fragments is also anticipated.

Formation of the Phenyl Cation: In the mass spectrum of benzoic acid, a prominent peak is often observed at m/z 77, corresponding to the phenyl cation (C₆H₅⁺). docbrown.info For this substituted compound, analogous fragments containing the substituted ring would be expected.

The presence of iodine, which has only one stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak, as there will be no M+2 peak characteristic of chlorine or bromine. docbrown.info

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 290 | [C₁₀H₁₁IO₂]⁺ | Molecular Ion (M⁺) |

| 275 | [C₉H₈IO₂]⁺ | Loss of a methyl radical (M - CH₃)⁺ |

| 245 | [C₉H₁₁I]⁺ | Loss of the carboxyl group (M - COOH)⁺ |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of an iodine atom (M - I)⁺ |

| 127 | [I]⁺ | Iodine cation |

Theoretical and Computational Studies of 3 Iodo 2,4,6 Trimethylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for investigating the properties of organic molecules like 3-Iodo-2,4,6-trimethylbenzoic acid.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this would involve using a DFT functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy structure.

The steric hindrance caused by the three methyl groups and the iodine atom ortho and para to the carboxylic acid group is expected to significantly influence the molecule's conformation. In particular, the torsional angle between the plane of the benzene (B151609) ring and the carboxylic acid group is a key parameter. In many substituted benzoic acids, significant twisting is observed to alleviate steric strain. The iodine atom, with its larger van der Waals radius, and the adjacent methyl group would likely force the carboxylic acid group out of the plane of the aromatic ring.

Electronic structure analysis, following geometry optimization, would provide information on the distribution of electrons within the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating methyl groups and the electron-withdrawing (and polarizable) iodine atom would have competing effects on the electronic properties of the benzene ring.

Table 1: Representative Theoretical Data for Substituted Benzoic Acids (Illustrative) Note: This table is illustrative and based on general findings for similar compounds. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Typical Method | Expected Outcome for this compound |

|---|---|---|

| Torsional Angle (Ring-COOH) | DFT (e.g., B3LYP/6-311+G(d,p)) | A significant non-zero angle due to steric hindrance from ortho-methyl and iodo groups. |

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311+G(d,p)) | Moderate gap, influenced by the interplay of electron-donating and withdrawing groups. |

| Dipole Moment | DFT (e.g., B3LYP/6-311+G(d,p)) | A non-zero dipole moment arising from the polar C-I and COOH groups. |

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

IR Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O and O-H stretching of the carboxylic acid, as well as vibrations associated with the substituted benzene ring and C-I bond.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the 1H and 13C NMR chemical shifts. These theoretical shifts, when compared to experimental data, can help confirm the molecular structure and provide insights into the electronic environment of the different atoms.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the absorption wavelengths in the UV-Visible spectrum. This provides information about the electronic conjugation and chromophores within the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the carboxylic acid, making it a likely site for hydrogen bonding interactions. A region of positive potential would be located on the acidic hydrogen of the carboxyl group. The iodine atom can exhibit a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are used to explore the behavior of a molecule over time, often in the presence of a solvent or in a condensed phase.

For this compound, MD simulations could be employed to study its conformational flexibility in different solvents. By using a suitable force field, such as the General Amber Force Field (GAFF), one could simulate the molecule's movements and observe the preferred torsional angles and intermolecular interactions with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and solubility. MD simulations can also be used to study the self-association of molecules, for instance, the formation of hydrogen-bonded dimers in nonpolar solvents.

Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.

By calculating the energies of the reactants, products, and transition states, the activation energy barrier for a reaction can be determined. This information is vital for understanding the reaction kinetics and predicting the feasibility of a particular transformation. For instance, theoretical studies could investigate the mechanism of esterification or other reactions involving the carboxylic acid group.

Investigation of Noncovalent Interactions

Noncovalent interactions play a critical role in determining the solid-state structure (crystal packing) and supramolecular chemistry of a molecule. For this compound, several types of noncovalent interactions are expected to be significant.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly likely that the molecules would form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties.

Halogen Bonding: The iodine atom in the molecule can act as a halogen bond donor. This is due to the anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential (the σ-hole) opposite to the C-I covalent bond. This positive region can interact favorably with a Lewis base, such as a carbonyl oxygen or another iodine atom.

π-π Stacking: The aromatic rings can interact through π-π stacking interactions, further stabilizing the crystal structure.

Tools like Hirshfeld surface analysis can be computationally employed to visualize and quantify these intermolecular contacts in a crystal lattice, providing a detailed picture of the forces that hold the molecules together.

Halogen Bonding Interactions Involving the Iodine Atom

No published research data is available to detail the halogen bonding interactions involving the iodine atom of this compound.

Aromatic Stacking and Hydrogen Bonding Networks in Crystal Structures

There is no available crystallographic data to describe the aromatic stacking and hydrogen bonding networks within the crystal structure of this compound.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Routes

The synthesis of polysubstituted aromatic compounds with precise control over regioselectivity and stereoselectivity is a cornerstone of modern organic chemistry. For 3-Iodo-2,4,6-trimethylbenzoic acid, the development of novel stereoselective synthetic routes is a primary area for future investigation. Current methods for the halogenation of aromatic compounds offer a starting point, but achieving the specific substitution pattern of this molecule efficiently and with high stereocontrol remains a challenge.

Future research could focus on:

Directed ortho-metalation: Investigating the use of the carboxylic acid group to direct metalation and subsequent iodination at the 3-position of a 2,4,6-trimethylbenzoic acid precursor.

Transition-metal-catalyzed C-H activation: Exploring catalytic systems that can selectively activate and iodinate the C-H bond at the desired position, offering a more atom-economical approach.

Stereoselective synthesis of precursors: Developing methods to synthesize chiral precursors that could lead to enantiomerically pure forms of this compound derivatives, which would be invaluable for applications in medicinal chemistry and materials science.

Integration into Advanced Materials Science Research (e.g., self-assembly for functional materials)

The rigid structure and potential for intermolecular interactions make benzoic acid derivatives excellent building blocks for supramolecular chemistry and materials science. The unique substitution pattern of this compound, with its bulky methyl groups and the halogen atom, could lead to novel self-assembly behaviors.

Emerging trends in this area include:

Crystal engineering: Studying the solid-state packing of this compound to understand how the interplay of hydrogen bonding (from the carboxylic acid), halogen bonding (from the iodine), and steric hindrance (from the methyl groups) dictates the crystal lattice. This knowledge is crucial for designing crystalline materials with specific optical or electronic properties.

Self-assembled monolayers (SAMs): Investigating the formation of SAMs on various substrates. The orientation and packing of the molecules in the monolayer could be finely tuned by the substituents, leading to surfaces with tailored wettability, adhesion, or electronic characteristics.

Liquid crystals and gels: Exploring the potential of derivatives of this compound to form liquid crystalline phases or act as organogelators. The specific molecular shape and intermolecular forces could enable the formation of novel soft materials with applications in displays, sensors, and drug delivery.

Exploration of New Catalytic Applications

The iodine atom in this compound can participate in various chemical transformations, suggesting that the molecule or its derivatives could serve as catalysts or ligands in catalysis.

Future research directions in catalysis might involve:

Halogen-bonding catalysis: Utilizing the electrophilic nature of the iodine atom to act as a Lewis acid catalyst in organic reactions. The steric bulk of the methyl groups could provide a unique chiral pocket, potentially enabling enantioselective catalysis.

Precursor for organometallic catalysts: Using the iodo- and carboxylate- functionalities to synthesize novel organometallic complexes. These complexes could be screened for catalytic activity in cross-coupling reactions, C-H activation, or polymerization.

Photocatalysis: Investigating the photophysical properties of this compound and its potential use as a photosensitizer or in photoredox catalysis, given that aryl iodides can be photolabile.

Advanced Spectroscopic Characterization and In Situ Reaction Monitoring

A thorough understanding of the structure, dynamics, and reactivity of this compound requires the application of advanced spectroscopic techniques.

Key areas for future spectroscopic studies include:

Solid-state NMR: Employing solid-state NMR to probe the local environment of the atoms in the crystalline state, providing valuable information about intermolecular interactions and polymorphism.

Ultrafast spectroscopy: Using techniques like transient absorption spectroscopy to study the excited-state dynamics of the molecule, which is crucial for understanding its potential in photocatalysis and photofunctional materials.

In situ reaction monitoring: Applying techniques like Raman or infrared spectroscopy to monitor the synthesis or catalytic reactions involving this compound in real-time. This would provide crucial mechanistic insights and help in optimizing reaction conditions.

Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry is a powerful tool for predicting the properties of new molecules and for elucidating reaction mechanisms. For this compound, theoretical studies can guide experimental efforts and provide a deeper understanding of its behavior.

Future computational research should focus on:

Conformational analysis: Predicting the preferred conformations of the molecule and how they are influenced by the bulky substituents and potential intramolecular interactions.

Modeling self-assembly: Using molecular dynamics simulations to model the self-assembly of this compound in different solvents and on surfaces to predict the resulting supramolecular structures.

Reaction mechanism studies: Employing density functional theory (DFT) to calculate the energetics of potential synthetic routes and to elucidate the mechanisms of catalytic reactions involving this compound. This can help in designing more efficient synthetic strategies and novel catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.